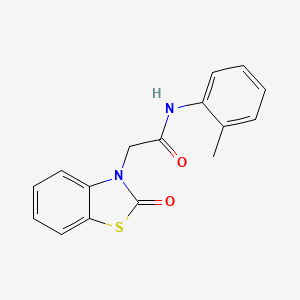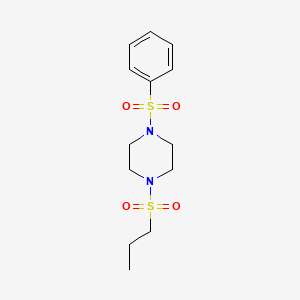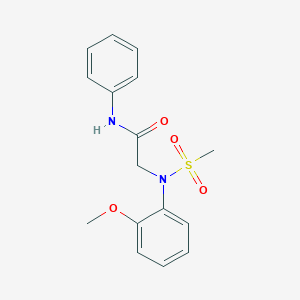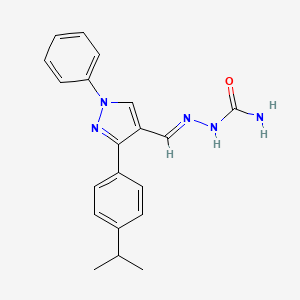![molecular formula C18H21NO2S B5563164 S-benzyl [2-(4-hydroxyphenyl)-1,1-dimethylethyl]thiocarbamate](/img/structure/B5563164.png)
S-benzyl [2-(4-hydroxyphenyl)-1,1-dimethylethyl]thiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves several chemical reactions that yield complex molecules with specific functionalities. For instance, the enantioselective synthesis of benzyl carbamate derivatives through key steps like iodolactamization demonstrates the intricate processes involved in producing such compounds (Campbell et al., 2009). Directed lithiation techniques are also used to introduce substituents into specific positions on aromatic compounds, providing a method for further functionalization (Smith et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds related to "S-benzyl [2-(4-hydroxyphenyl)-1,1-dimethylethyl]thiocarbamate" has been characterized through various techniques. Crystallography studies offer insight into the arrangement of atoms within the compound and its spatial configuration, facilitating the understanding of its chemical behavior and reactivity (Sharma et al., 2016).
Chemical Reactions and Properties
The compound's reactivity and interaction with other chemicals highlight its potential for various applications. The synthesis and characterization of complexes, such as tetracopper(I) complexes, illustrate the compound's ability to participate in coordination chemistry, forming stable complexes with metals (Goodard, 1997). These reactions are crucial for understanding the compound's behavior in different chemical environments.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are essential for determining the compound's suitability for specific applications. For instance, the synthesis and structural characterization of mercury(II) complexes with thiosemicarbazone derivatives shed light on the compound's physical characteristics and stability under various conditions (López-Torres & Mendiola, 2013).
Chemical Properties Analysis
The compound's chemical properties, including its reactivity, stability, and interactions with other molecules, are pivotal for its potential applications. Studies on the antimitotic activity of carbamate derivatives highlight the compound's chemical behavior and its interactions at the molecular level, providing insights into its mechanism of action (Temple & Rener, 1992).
Wissenschaftliche Forschungsanwendungen
Antithrombotic and Platelet Aggregation Inhibition
Compounds with benzene derivatives have been synthesized and evaluated for their ability to inhibit collagen-induced platelet aggregation and protect against experimental thrombosis in mice. These compounds have shown effectiveness as in vitro inhibitors of platelet aggregation and as potential antithrombotic agents in animal models. Their mechanism includes potent antagonism to specific serotonergic receptors, suggesting a possible pathway for S-benzyl [2-(4-hydroxyphenyl)-1,1-dimethylethyl]thiocarbamate in similar applications if structural and functional similarities permit (Kikumoto et al., 1990).
Corrosion Inhibition
Benzothiazole derivatives have been investigated for their corrosion inhibiting effects against steel in acidic environments. These studies highlight the potential of thiocarbamate derivatives in providing protective coatings for metals, preventing corrosion through physical and chemical adsorption onto metal surfaces. The effectiveness of such compounds in inhibiting corrosion suggests a possible utility for S-benzyl [2-(4-hydroxyphenyl)-1,1-dimethylethyl]thiocarbamate in materials science and engineering applications (Hu et al., 2016).
Organic Synthesis and Catalysis
Research into the synthesis of complex organic molecules often involves the development of novel catalysts and synthetic routes. Compounds like S-benzyl [2-(4-hydroxyphenyl)-1,1-dimethylethyl]thiocarbamate could potentially serve as intermediates or catalysts in the synthesis of heterocyclic compounds, given their structural features that might facilitate intramolecular reactions or serve as ligands in metal-catalyzed transformations. Studies have demonstrated the utility of similar compounds in the efficient synthesis of organic molecules, suggesting a research avenue for the compound (Zhang et al., 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
S-benzyl N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]carbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-18(2,12-14-8-10-16(20)11-9-14)19-17(21)22-13-15-6-4-3-5-7-15/h3-11,20H,12-13H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBAZOKZAMEOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)O)NC(=O)SCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197987 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
S-Benzyl 1-(4-hydroxyphenyl)-2-methylpropan-2-ylcarbamothioate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1-methyl-1H-imidazol-2-yl)-1-{[(1S*,2R*)-2-(1-pyrrolidinylcarbonyl)cyclohexyl]carbonyl}piperidine](/img/structure/B5563094.png)

![4-{[benzyl(2-pyridinyl)amino]carbonyl}phenyl acetate](/img/structure/B5563100.png)
![1-[4-(1H-imidazol-1-yl)butanoyl]-3-methyl-3-phenylpiperidine](/img/structure/B5563102.png)
![N-[2-(1H-indol-3-yl)-1-methylethyl]octanamide](/img/structure/B5563111.png)
![4-[(4-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5563119.png)

![[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B5563128.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B5563129.png)

![N-(2,2-difluoroethyl)-6-(2,5-dimethyl-3-furyl)-7-(3-methylbut-2-en-1-yl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5563138.png)

![1-[4-(4-methoxyphenoxy)butanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5563150.png)
![5-{3-[2-(3-methoxyphenyl)-1-azetidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5563158.png)